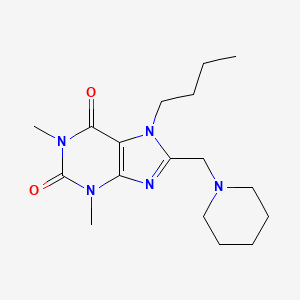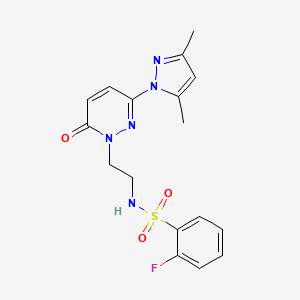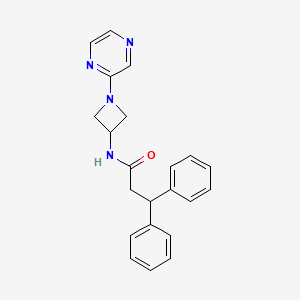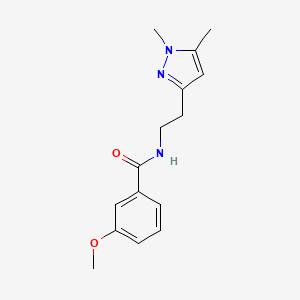![molecular formula C18H16N2O7S B2604040 3-(Benzo[d][1,3]dioxol-5-yl)-5-(((2,5-dimethoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole CAS No. 1105221-68-8](/img/structure/B2604040.png)
3-(Benzo[d][1,3]dioxol-5-yl)-5-(((2,5-dimethoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzo[d][1,3]dioxol-5-yl)-5-(((2,5-dimethoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H16N2O7S and its molecular weight is 404.39. The purity is usually 95%.
BenchChem offers high-quality 3-(Benzo[d][1,3]dioxol-5-yl)-5-(((2,5-dimethoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzo[d][1,3]dioxol-5-yl)-5-(((2,5-dimethoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
One of the notable applications of 1,3,4-oxadiazole derivatives is in the field of corrosion inhibition. These compounds have been evaluated for their ability to protect mild steel in corrosive environments, such as sulphuric acid solutions. Research by Ammal, Prajila, and Joseph (2018) highlights the effectiveness of these derivatives in forming a protective layer on the steel surface, thus mitigating corrosion. Their study utilizes gravimetric, electrochemical, and SEM methods to establish the protective mechanism, indicating that these compounds could serve as efficient corrosion inhibitors in industrial applications (Ammal, Prajila, & Joseph, 2018).
Molecular Synthesis and Biological Studies
Another area of interest is the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives. Karanth et al. (2019) conducted a study focusing on the crystal structure, Hirshfeld surfaces, and in vitro biological activities (antioxidant and antibacterial) of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives. Their findings suggest that these compounds exhibit promising antibacterial activity, particularly against Staphylococcus aureus, and potent antioxidant activity, highlighting their potential in developing new therapeutic agents (Karanth et al., 2019).
Antimicrobial and Antitubercular Agents
Research on sulfonyl derivatives, including those related to the 1,3,4-oxadiazole motif, has also shown significant antimicrobial and antitubercular activities. Kumar, Prasad, and Chandrashekar (2013) synthesized a series of novel sulfonyl derivatives and evaluated their efficacy against various bacterial strains and Mycobacterium tuberculosis. Their findings indicate that these compounds possess moderate to significant activity, suggesting their potential as antimicrobial and antitubercular agents (Kumar, Prasad, & Chandrashekar, 2013).
VEGFR-2 Inhibitors for Anticancer Activity
Ghorab et al. (2016) designed and synthesized novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety, evaluating their in vitro anticancer activity against various cancer cell lines. Some of the synthesized compounds demonstrated good cytotoxic activity, and their ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2 suggests their potential application in cancer therapy (Ghorab et al., 2016).
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O7S/c1-23-12-4-6-14(24-2)16(8-12)28(21,22)9-17-19-18(20-27-17)11-3-5-13-15(7-11)26-10-25-13/h3-8H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYXSPDASBQACT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)CC2=NC(=NO2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzo[d][1,3]dioxol-5-yl)-5-(((2,5-dimethoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2603959.png)
![3-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2603960.png)

![2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B2603963.png)

![(4-Methoxyphenyl)[6-(4-methoxyphenyl)-3-pyridinyl]methanone](/img/structure/B2603965.png)
![3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-isopropyl-1H-pyrazol-4-amine](/img/structure/B2603966.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide](/img/structure/B2603968.png)
![1'-(3-(phenylthio)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2603969.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(4-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2603970.png)

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2603977.png)